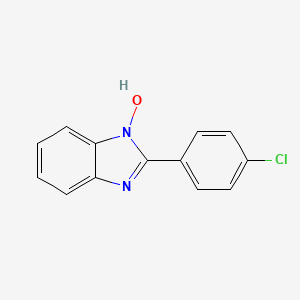

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol

Description

2-(4-Chlorophenyl)-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative featuring a hydroxyl group at position 1 and a 4-chlorophenyl substituent at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and agrochemical applications, including antimicrobial, antifungal, and antiparasitic activities. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-hydroxybenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16(13)17/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSVDCHVJXMNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol typically involves the condensation of 4-chloroaniline with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include benzimidazole N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the reagents and conditions used .

Scientific Research Applications

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of agrochemicals and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

2-(4-Chlorophenyl)-1H-1,3-Benzodiazole-5-carboxylic Acid

- Structure : Differs by a carboxylic acid group at position 5 instead of a hydroxyl at position 1 .

- Molecular Weight : 272.69 g/mol (vs. 244.66 g/mol for the target compound).

1-(4-Chlorobenzyl)-2-(4-Chlorophenyl)-1H-Benzimidazole (3b)

- Structure : Replaces the hydroxyl group with a 4-chlorobenzyl substituent at position 1 .

- Functional Impact : Increased lipophilicity due to the benzyl group, which may improve membrane permeability but reduce aqueous solubility.

- Spectroscopic Data : IR spectra show C=N stretching at 1591 cm⁻¹, consistent with benzimidazole core stability .

3-Benzyl-1-{[3-(4-Chlorophenyl)Isoxazol-5-yl]Methyl}-1H-Benzimidazol-2(3H)-One

Functional Analogs with Triazole and Oxadiazole Cores

Cyproconazole

- Structure : A triazole fungicide with a 4-chlorophenyl group, cyclopropyl, and triazole substituents .

- Molecular Weight : 291.78 g/mol.

- Mechanism : Inhibits ergosterol biosynthesis in fungi, a distinct mode of action compared to benzimidazoles, which typically target microtubules .

2-(4-Chlorophenyl)-5-(2-(1-(4-Chlorophenyl)-1H-1,2,3-Triazol-5-yl)Ethyl)Phenyl-1,3,4-Oxadiazole (4a)

Molecular Weight and Solubility

Antifungal and Antimicrobial Activity

- Target Compound: Limited direct activity data, but benzimidazoles are known for microtubule disruption in parasites and fungi.

- Cyproconazole : EC₅₀ values <1 mg/L against fungal pathogens, highlighting superior antifungal potency compared to benzimidazoles .

- Triazole-Oxadiazole Hybrid (4a) : 70% inhibition of Sclerotinia sclerotiorum (fungal pathogen) at 50 mg/L .

Biological Activity

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in antimicrobial, antiviral, and anticancer therapies. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a chlorophenyl group attached to the benzimidazole core, which contributes to its biological properties. It is often synthesized as an intermediate in organic reactions and is explored for its pharmacological applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- DNA Binding : The compound binds to DNA, inhibiting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, which is particularly relevant in cancer treatment.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. For instance, it was evaluated alongside standard antibiotics and showed comparable or superior activity against certain strains.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive (e.g., S. aureus) | Moderate to Good | |

| Gram-negative (e.g., E. coli) | Moderate |

Antiviral Activity

The compound has also been investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication through mechanisms similar to those observed in antimicrobial activity.

Anticancer Properties

The anticancer activity of this compound has been a focal point of research. It has shown promising results in various cancer cell lines:

- Cytotoxicity : The compound displayed significant cytotoxicity against leukemia and solid tumor cell lines with IC50 values indicating potent activity.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| K-562 (Leukemia) | 0.67 | |

| MDA-MB-435 (Melanoma) | 0.80 | |

| HCT-116 (Colon Cancer) | 0.87 |

In one study, the compound was part of a series of derivatives tested for anticancer efficacy, revealing superior growth inhibition compared to established chemotherapeutics.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Anticancer Activity : A recent study evaluated the compound alongside other benzimidazole derivatives against multiple cancer cell lines. The findings indicated that it could induce apoptosis effectively in treated cells, highlighting its potential as an anticancer agent .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains and demonstrated significant inhibition, suggesting its utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For SCXRD, use SHELXL for refinement, ensuring high-resolution data (e.g., R-factor < 0.06) to resolve potential ambiguities in benzimidazole ring conformation . Complementary techniques like / NMR and IR spectroscopy can validate functional groups, such as the hydroxyl and chlorophenyl moieties. For crystallographic data processing, WinGX provides a robust pipeline for integrating SHELX programs with visualization tools like ORTEP .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with substituted carboxylic acids or aldehydes under acidic conditions. For this compound, consider using microwave-assisted synthesis to reduce reaction time and enhance regioselectivity. Catalytic amounts of HCl or HSO can accelerate cyclization. Monitor reaction progress via TLC or HPLC to identify intermediates and optimize stoichiometry .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl substituent influence the compound’s reactivity in biological systems?

- Methodological Answer : The electron-withdrawing chlorine atom increases the electrophilicity of the benzimidazole ring, potentially enhancing interactions with fungal cytochrome P450 enzymes (e.g., CYP51 in ergosterol biosynthesis). Computational studies (DFT or molecular docking) can model charge distribution and binding affinities. Compare with analogs lacking the chlorine substituent to isolate its electronic contribution .

Q. What strategies resolve contradictions in crystallographic data refinement for benzimidazole derivatives?

- Methodological Answer : Discrepancies in anisotropic displacement parameters or bond lengths often arise from disordered solvent molecules or twinning. Use SHELXD for initial structure solution and SHELXL for refinement, applying restraints for geometrically similar moieties (e.g., benzene rings). High-resolution data (≤ 0.8 Å) and the ADDSYM tool in PLATON can detect missed symmetry operations . For example, the compound’s monoclinic crystal system (space group P21/c) may require careful handling of β angles during refinement .

Q. How can structure-activity relationship (SAR) studies be designed to explore antifungal potency?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in the chlorophenyl group (e.g., 2,4-dichloro or fluorine substitution) .

- Step 2 : Test in vitro against fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) using microdilution assays (CLSI guidelines).

- Step 3 : Corrogate activity data with LogP values and electrostatic potential maps to identify hydrophobicity and H-bonding requirements.

- Step 4 : Cross-validate with molecular dynamics simulations to assess target binding stability .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, but co-elution of structurally similar byproducts (e.g., dechlorinated analogs) may occur. Use UPLC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) for enhanced resolution. Quantify impurities against certified reference materials (CRMs) and validate method precision via spike-recovery experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.